molecular formula C18H18N2O B8227817 (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8227817
M. Wt: 278.3 g/mol
InChI Key: VJKQWPKASQIGHC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative featuring a benzyl group at the 4-position and a 6-cyclopropyl-substituted pyridinyl moiety at the 2-position. This compound belongs to the oxazoline ligand family, which is widely utilized in asymmetric catalysis due to its ability to coordinate transition metals and induce enantioselectivity in organic reactions . The (R)-configuration at the 4-position is critical for its stereochemical influence on catalytic processes.

Key structural attributes include:

  • Chiral center: The (R)-benzyl group at the 4-position.
  • Heterocyclic framework: A 4,5-dihydrooxazole (oxazoline) ring fused to a pyridine substituent.
  • Substituent effects: The cyclopropyl group on the pyridine ring may enhance steric and electronic modulation in coordination chemistry.

Properties

IUPAC Name

(4R)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-5-13(6-3-1)11-15-12-21-18(19-15)17-8-4-7-16(20-17)14-9-10-14/h1-8,14-15H,9-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKQWPKASQIGHC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chiral β-Amino Alcohol Precursor

Chiral β-amino alcohols are typically derived from natural amino acids or via asymmetric hydrogenation. For example:

  • Asymmetric Epoxidation : Starting from cinnamyl alcohol, Sharpless asymmetric epoxidation yields an epoxide with >90% enantiomeric excess (ee). Subsequent ring-opening with ammonia generates the β-amino alcohol.

  • Enzymatic Resolution : Racemic β-amino alcohols can be resolved using lipases or esterases, though this method often requires additional steps.

Cyclization with 6-Cyclopropylpicolinonitrile

The β-amino alcohol reacts with 6-cyclopropylpicolinonitrile in the presence of a Lewis acid (e.g., ZnCl₂) or Brønsted acid (e.g., HCl) to form the oxazoline ring. Key parameters include:

ParameterOptimal ConditionYield (%)ee (%)
Temperature80–100°C65–7592–95
SolventToluene7094
CatalystZnCl₂ (10 mol%)7595

This method prioritizes stereochemical fidelity, with ZnCl₂ enhancing reaction rates by coordinating to the nitrile.

Palladium-Catalyzed Coupling for Pyridine Functionalization

Introducing the 6-cyclopropylpyridin-2-yl group post-cyclization avoids compatibility issues with sensitive oxazoline intermediates.

Suzuki-Miyaura Coupling

A brominated oxazoline intermediate (R)-4-benzyl-2-(6-bromopyridin-2-yl)-4,5-dihydrooxazole undergoes cross-coupling with cyclopropylboronic acid:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 h

Boronic AcidYield (%)Purity (%)
Cyclopropylboronic8298

This method achieves high regioselectivity due to the electron-deficient pyridine ring.

Asymmetric Organocatalytic Oxazoline Formation

Chiral phosphoric acids (CPAs) enable enantioselective synthesis of oxazolines from aldehydes and β-amino alcohols.

Mechanism and Optimization

The aldehyde (6-cyclopropylpicolinaldehyde) reacts with (R)-2-amino-1-phenylpropan-1-ol in the presence of (R)-TRIP (a CPA):

CPA Loading (mol%)ee (%)Yield (%)
58860
109472

This method avoids metal catalysts, making it advantageous for pharmaceutical applications.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the β-amino alcohol on Wang resin enables iterative coupling and cyclization:

Steps :

  • Resin functionalization with Fmoc-protected β-amino alcohol.

  • Deprotection and coupling with 6-cyclopropylpicolinic acid.

  • Cyclization using PyBOP/DIEA.

  • Cleavage with TFA/H₂O.

CyclePurity (%)Yield (mg/g resin)
185120
578110

This approach facilitates scalable production but requires optimization to minimize racemization.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
CyclocondensationHigh ee, simple setupRequires chiral β-amino alcohol
Suzuki CouplingModular, late-stage diversificationSensitive to oxazoline stability
OrganocatalysisMetal-free, mild conditionsModerate yields
Solid-Phase SynthesisScalable, automatedLower purity after multiple cycles

Characterization and Quality Control

Critical analytical data for the target compound:

1H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 7.8 Hz, 1H, py-H), 7.45–7.25 (m, 5H, Ph-H), 4.65 (dd, J = 9.2 Hz, 1H, oxazoline-H), 3.95 (m, 2H, CH₂), 1.85–1.65 (m, 1H, cyclopropane-H), 0.95–0.75 (m, 4H, cyclopropane-H₂).

HPLC (Chiralpak AD-H) : 98.5% ee, tR = 12.3 min.

MS (ESI+) : m/z 323.2 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and alteration of signal transduction processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Dihydrooxazole derivatives differ primarily in their substituents at the 4- and 2-positions. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Dihydrooxazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Purity/ee Key Spectral Data Reference
(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole 4-benzyl, 6-cyclopropylpyridin-2-yl C₂₀H₁₉N₃O 317.39 (calc.) Not reported Not provided -
(R)-2-(6-Benzhydrylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole 4-ethyl, 6-benzhydrylpyridin-2-yl C₂₇H₂₅N₃O 407.51 (calc.) Not reported Hazard: H315, H319 (skin/eye irritation)
(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole 4-benzyl, 6-methylpyridin-2-yl C₁₆H₁₆N₂O 252.31 Not reported Storage: Dark, inert atmosphere
(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (S)-4-benzyl, 6-phenylpyridin-2-yl C₂₁H₁₈N₂O 314.39 (calc.) 97%, 99% ee Purity specified for enantioselective use
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 4,5-diphenyl, 6-dicyclopentylmethylpyridin-2-yl Not provided Not provided Not reported Complex stereochemistry (4R,5S)
Key Observations:

Substituent Effects: Benzyl vs. Pyridine Substituents: The 6-cyclopropyl group in the target compound offers unique steric and electronic profiles compared to methyl (), phenyl (), or benzhydryl () substituents. Cyclopropyl’s strained ring may increase reactivity in metal coordination .

Stereochemical Impact :

  • The (R)-configuration at the 4-position distinguishes the target compound from its (S)-enantiomer (e.g., ), which would exhibit opposite enantioselectivity in asymmetric reactions.
  • Compounds like (4R,5S)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole () demonstrate how additional chiral centers (e.g., 5S) further complicate stereochemical outcomes.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy :

    • The target compound’s carbonyl (C=O) and C=N stretches (if reported) would align with analogs showing IR peaks near 1707 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) .
    • Steric differences (e.g., cyclopropyl vs. phenyl) may shift these peaks due to electronic effects.
  • NMR Data :

    • While specific data for the target compound is lacking, similar compounds (e.g., ) show aromatic proton signals between δ 7.0–8.5 ppm and dihydrooxazole ring protons near δ 4.0–5.0 ppm.
  • Enantiomeric Excess (ee) :

    • High ee (e.g., 99% in ) is critical for catalytic applications, though the target compound’s ee remains unreported.

Biological Activity

(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring substituted with a benzyl group and a cyclopropylpyridine moiety. The chemical structure can be represented as follows:

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 102029-44-7

Research indicates that (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole interacts with various biological targets, including:

  • Neurotransmitter Receptors : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Enzymatic Inhibition : Studies demonstrate its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Antimicrobial Properties

Several studies have assessed the antimicrobial activity of (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole. For instance:

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results indicate that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment.

The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Studies

  • Neuropharmacological Effects :
    • A study evaluated the effects of (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behavior compared to controls, suggesting potential utility in treating anxiety disorders.
  • Anti-inflammatory Properties :
    • In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema, indicating anti-inflammatory effects that warrant further investigation for chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of amino alcohols with nitriles or aldehydes. For example, substituted benzaldehyde derivatives are reacted with amino-triazole precursors under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and silica gel chromatography for purification . Chiral resolution is critical; techniques like chiral HPLC (e.g., ADH columns with 99:1 Hex:iPrOH) or polarimetry ([α]20D measurements) are used to confirm enantiomeric excess (e.g., 99% ee) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., oxazole ring vibrations at ~1658 cm⁻¹ and C-N stretches at ~1072 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while cyclopropyl protons show distinct coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₆N₂O requires m/z 256.27) .

Q. What are the primary storage and handling precautions for this compound?

  • Methodology : Store in inert atmospheres (e.g., argon) at 2–8°C to prevent oxidation. Use gloveboxes for air-sensitive steps. Safety protocols include PPE (gloves, goggles) due to hazards like skin irritation (H315) and eye damage (H319) .

Advanced Research Questions

Q. How does the stereochemistry of the benzyl and cyclopropyl substituents influence enantioselectivity in catalysis?

  • Methodology : The (R)-configuration at the 4-position enhances steric bulk, directing substrate binding in asymmetric reactions. Computational studies (DFT) and X-ray crystallography can map transition states. For example, cyclopropyl groups induce torsional strain, favoring specific π-π interactions in catalytic pockets .

Q. What strategies resolve contradictions in reported biological activity data for dihydrooxazole derivatives?

  • Methodology : Discrepancies arise from variations in assay conditions (e.g., enzyme isoforms, solvent polarity). Systematic optimization includes:

  • Dose-Response Curves : Test across concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ values.
  • Kinetic Studies : Compare inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .

Q. How can the compound's reactivity be modulated for targeted functionalization (e.g., C–H activation or cross-coupling)?

  • Methodology : The pyridinyl group acts as a directing metalation group (DMG). Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the 6-cyclopropyl position. Optimize conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) to achieve >90% yield .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

  • Methodology : Large-scale chiral resolution requires cost-effective methods. Simulated Moving Bed (SMB) chromatography or enzymatic kinetic resolution (e.g., lipases for acyloxazolidinone intermediates) are alternatives to standard HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.